4-Chloro-2-methoxybenzoic acid
Overview
Description
4-Chloro-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H7ClO3 . It appears as a white to light brown fine crystalline powder . This compound has been used in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl)(2-methoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methoxybenzoic acid consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a carboxylic acid group . The molecular weight of this compound is 186.59 .Chemical Reactions Analysis
The anion of 4-Chloro-2-methoxybenzoic acid forms complexes with Mn2+, Co2+, Ni2+, Cu2+, and Zn2+ . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
4-Chloro-2-methoxybenzoic acid has a melting point of 146-148 °C (lit.) . It is soluble in methanol . The compound’s density is roughly estimated to be 1.3245, and its refractive index is estimated to be 1.5250 .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Inorganic Chemistry .
Application Summary
4-Chloro-2-methoxybenzoic acid is used in the synthesis of lanthanide complexes . These complexes have potential applications in various fields such as metallurgy, agriculture, luminescent materials, magnetic materials, and antibacterial materials .
Method of Application
A series of lanthanide complexes were synthesized using 4-chloro-2-methoxybenzoic acid and 1,10-phenanthroline . The single-crystal X-ray diffraction demonstrates that these complexes present dimeric structures with four 4-chloro-2-methoxybenzoic acid anions functioning as bridging ligands .
Results or Outcomes
The synthesized lanthanide complexes displayed characteristic luminescence emission bands of central Ln 3+ ions . They also exhibited excellent antibacterial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus .
Synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone
Specific Scientific Field
This application is related to Organic Chemistry .
Application Summary
4-Chloro-2-methoxybenzoic acid is used in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone .
Method of Application
The specific method of application or experimental procedures for this synthesis is not provided in the sources .
Results or Outcomes
The outcome of this application is the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone .
Complexes with Transition Metals
Specific Scientific Field
This application is in the field of Inorganic Chemistry .
Application Summary
4-Chloro-2-methoxybenzoic acid anion forms complexes with transition metals such as Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ .
Method of Application
The specific method of application or experimental procedures for this synthesis is not provided in the source .
Results or Outcomes
The outcome of this application is the formation of complexes with transition metals .
Synthesis of 4-Chloro-2-methylbenzophenone
Specific Scientific Field
This application is related to Organic Chemistry .
Application Summary
4-Chloro-2-methylbenzoic acid can be used in the synthesis of 4-chloro-2-methylbenzophenone .
Method of Application
4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . It can then be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .
Results or Outcomes
The outcome of this application is the synthesis of 4-chloro-2-methylbenzophenone .
Synthesis of 4-Chloro-2-methoxybenzoyl-1′H-1,3′-bipyrrol-2′-yl (2-methoxyphenyl)methanone
Specific Scientific Field
This application is related to Organic Chemistry .
Application Summary
4-Chloro-2-methoxybenzoic acid is used in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone .
Method of Application
The specific method of application or experimental procedures for this synthesis is not provided in the source .
Results or Outcomes
The outcome of this application is the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl) (2-methoxyphenyl)methanone .
Synthesis of 4-Chloro-2-methylbenzophenone
Specific Scientific Field
This application is related to Organic Chemistry .
Application Summary
4-Chloro-2-methoxybenzoic acid can be used in the synthesis of 4-chloro-2-methylbenzophenone .
Method of Application
4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . It can then be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .
Results or Outcomes
The outcome of this application is the synthesis of 4-chloro-2-methylbenzophenone .
Safety And Hazards
4-Chloro-2-methoxybenzoic acid is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and dust masks, should be used when handling this compound .
properties
IUPAC Name |
4-chloro-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEYMXHWIHFRBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206091 | |
Record name | 4-Chloro-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxybenzoic acid | |
CAS RN |
57479-70-6 | |
Record name | 4-Chloro-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57479-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-o-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057479706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-o-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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